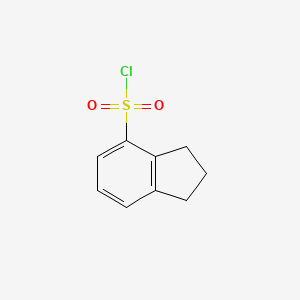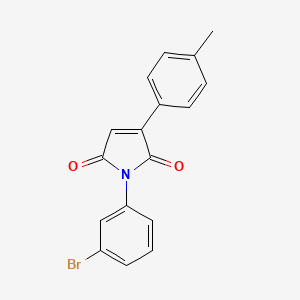
2,3-dihydro-1H-indene-4-sulfonyl chloride
Descripción general
Descripción
2,3-Dihydro-1H-indene-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a 2,3-dihydro-1H-indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves the sulfonation of 2,3-dihydro-1H-indene followed by chlorination. One common method includes the reaction of 2,3-dihydro-1H-indene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-indene-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl alcohol under appropriate conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indene-4-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the enzyme. The sulfonyl chloride group can react with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to inhibition of its activity. The molecular targets and pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-indene-4-sulfonyl chloride can be compared with other sulfonyl chlorides and indene derivatives:
Similar Compounds:
Uniqueness: The presence of the 2,3-dihydro moiety in this compound imparts unique reactivity and properties compared to other sulfonyl chlorides. This structural feature can influence the compound’s stability, reactivity, and biological activity.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indene-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDZDDGKAZUXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607306 | |
| Record name | 2,3-Dihydro-1H-indene-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52205-81-9 | |
| Record name | 2,3-Dihydro-1H-indene-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indene-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)


![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1656252.png)

![[[4,4-Dicyano-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)butylidene]amino]urea](/img/structure/B1656255.png)


![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)

![3-(1,3-Dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid](/img/structure/B1656263.png)
![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)

